Cas no 27086-19-7 (N,N-di-n-Propylcarbamoyl chloride)

N,N-di-n-Propylcarbamoyl chloride is a carbamoyl chloride derivative widely used as a key intermediate in organic synthesis, particularly in the preparation of carbamate and urea derivatives. Its reactive carbonyl chloride group enables efficient acylation reactions with amines, alcohols, and other nucleophiles, making it valuable in pharmaceutical and agrochemical applications. The compound offers high purity and stability under controlled conditions, ensuring consistent performance in synthetic processes. Its well-defined reactivity profile allows for selective functionalization, facilitating the synthesis of complex molecules. Proper handling under inert atmospheres is recommended due to its moisture sensitivity. The product is typically supplied as a clear to pale-yellow liquid or solid, depending on storage conditions.
N,N-di-n-Propylcarbamoyl chloride structure
27086-19-7 structure
Product Name:N,N-di-n-Propylcarbamoyl chloride
CAS No:27086-19-7
MF:C7H14ClNO
MW:163.645161151886
CID:278061
PubChem ID:3015348
Update Time:2025-11-02

N,N-di-n-Propylcarbamoyl chloride Chemical and Physical Properties

Names and Identifiers

    • Carbamic chloride,N,N-dipropyl-
    • Dipropylcarbamoyl chloride
    • N,N-dipropylcarbamoyl chloride
    • dipropylcarbamic chloride
    • N,N-di-n-Propylcarbamoyl chloride
    • 27086-19-7
    • N, N-dipropylcarbamoyl chloride
    • SCHEMBL856638
    • EN300-1265388
    • DTXSID30181553
    • NS00028254
    • EINECS 248-217-1
    • OWRABTHGOKNUDV-UHFFFAOYSA-N
    • AKOS016347334
    • F0001-0880
    • N,N-Dipropylcarbamoylchloride
    • Inchi: 1S/C7H14ClNO/c1-3-5-9(6-4-2)7(8)10/h3-6H2,1-2H3
    • InChI Key: OWRABTHGOKNUDV-UHFFFAOYSA-N
    • SMILES: ClC(N(CCC)CCC)=O

Computed Properties

  • Exact Mass: 163.07652
  • Monoisotopic Mass: 163.076
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 4
  • Complexity: 99.8
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 2.6
  • Topological Polar Surface Area: 20.3A^2

Experimental Properties

  • Density: 1.023
  • Boiling Point: 226°Cat760mmHg
  • Flash Point: 90.5°C
  • Refractive Index: 1.451
  • PSA: 20.31

N,N-di-n-Propylcarbamoyl chloride Pricemore >>

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Additional information on N,N-di-n-Propylcarbamoyl chloride

Recent Advances in the Application of N,N-di-n-Propylcarbamoyl chloride (CAS: 27086-19-7) in Chemical Biology and Pharmaceutical Research

N,N-di-n-Propylcarbamoyl chloride (CAS: 27086-19-7) is a versatile chemical reagent widely used in organic synthesis, particularly in the preparation of carbamate derivatives. Recent studies have highlighted its significance in pharmaceutical and chemical biology research, owing to its role as a key intermediate in the synthesis of bioactive molecules. This research brief aims to summarize the latest findings and applications of this compound, focusing on its synthetic utility, mechanism of action, and potential therapeutic implications.

One of the most notable advancements involves the use of N,N-di-n-Propylcarbamoyl chloride in the development of novel prodrugs. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its efficacy in enhancing the bioavailability of poorly soluble drugs by forming carbamate prodrugs. The study reported a significant improvement in the pharmacokinetic profiles of several anticancer agents, suggesting its potential as a tool for drug delivery optimization. The researchers employed a combination of computational modeling and in vitro assays to validate the stability and release kinetics of these prodrugs.

In addition to prodrug applications, recent research has explored the role of N,N-di-n-Propylcarbamoyl chloride in the synthesis of enzyme inhibitors. A study in Bioorganic & Medicinal Chemistry Letters (2024) detailed its use in the preparation of covalent inhibitors targeting serine hydrolases. The compound's electrophilic carbonyl group facilitates the formation of stable adducts with active-site residues, making it a valuable scaffold for inhibitor design. The study also highlighted its selectivity profile, which was assessed using activity-based protein profiling (ABPP) techniques.

Another emerging area of interest is the application of N,N-di-n-Propylcarbamoyl chloride in chemical biology probes. A recent publication in ACS Chemical Biology (2024) described its incorporation into activity-based probes for mapping protein-ligand interactions in live cells. The probes exhibited high reactivity and specificity, enabling real-time visualization of target engagement. This approach has opened new avenues for understanding drug-target interactions and identifying off-target effects in complex biological systems.

Despite these promising developments, challenges remain in the large-scale production and handling of N,N-di-n-Propylcarbamoyl chloride due to its moisture sensitivity and reactivity. Recent efforts in process chemistry have focused on optimizing its synthesis and storage conditions to improve yield and stability. A 2023 patent application disclosed a novel, scalable method for its production under anhydrous conditions, which could facilitate broader industrial adoption.

In conclusion, N,N-di-n-Propylcarbamoyl chloride (CAS: 27086-19-7) continues to be a valuable tool in chemical biology and pharmaceutical research. Its applications span from prodrug development to inhibitor design and chemical probe synthesis, demonstrating its versatility. Future research directions may include exploring its use in targeted drug delivery systems and further refining its synthetic accessibility. As the field advances, this compound is likely to play an increasingly important role in bridging chemical synthesis with biological applications.

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